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Compound of Interest

4-(Bromomethyl)-2-
Compound Name:
fluorobenzonitrile

Cat. No.: B1272964

Application Notes and Protocols for the
Synthesis of GLUT1 Inhibitor BAY-876

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of the potent and selective
GLUT1 inhibitor, BAY-876, utilizing a convergent synthetic strategy. The methodology is based
on the initial discovery and optimization of this compound class, offering a robust pathway for
its preparation in a laboratory setting.

Introduction

BAY-876 is a highly potent and selective inhibitor of the glucose transporter 1 (GLUT1), with an
IC50 of 2 nM.[1][2][3] It exhibits over 100-fold selectivity for GLUT1 over other glucose
transporters such as GLUT2, GLUTS3, and GLUTA4.[1] The overexpression of GLUT1 in many
cancer types to meet their high energy demands makes it a compelling target for anticancer
therapy. BAY-876 has demonstrated significant inhibition of glucose uptake and tumor growth in
various preclinical cancer models.[2] This document outlines the chemical synthesis of BAY-
876, providing detailed experimental procedures and data to support its replication.

Chemical and Physical Data
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Parameter Value Reference

N4-[1-(4-cyanobenzyl)-5-
methyl-3-(trifluoromethyl)-1H-

IUPAC Name o [4]
pyrazol-4-yl]-7-fluoroquinoline-

2,4-dicarboxamide

Molecular Formula C24H16F4AN602 [1]
Molecular Weight 496.42 g/mol [1]
CAS Number 1799753-84-6 [1]
Appearance White to off-white solid

Solubility Soluble in DMSO [1]
Purity >98%

Synthesis Overview

The synthesis of BAY-876 can be accomplished through a multi-step sequence starting from
commercially available materials. The key steps involve the construction of the substituted
pyrazole core, followed by the formation of the quinoline moiety, and finally, the amide coupling
to yield the target compound. The synthetic scheme described is adapted from the route
published by Siebeneicher et al. (2016).[4]

While the user requested the use of 4-(Bromomethyl)-2-fluorobenzonitrile, the established
and validated synthesis of BAY-876 utilizes 4-(bromomethyl)benzonitrile to form the 1-(4-
cyanobenzyl) substituent. The following protocol is based on this validated route.

Experimental Protocols
Step 1: Benzylation of 5-methyl-4-nitro-3-
(trifluoromethyl)-1H-pyrazole

This initial step involves the N-alkylation of the pyrazole ring with 4-(bromomethyl)benzonitrile.

o Materials:
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[e]

5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole

o

4-(bromomethyl)benzonitrile

[¢]

Cesium carbonate (Cs2CO3)

[¢]

Acetonitrile (MeCN)

e Procedure:

o To a solution of 5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole (1.0 eq) in acetonitrile, add
cesium carbonate (1.5 eq).

o Add 4-(bromomethyl)benzonitrile (1.1 eq) to the mixture.

o Heat the reaction mixture to 60 °C and stir for 4 hours, or until TLC/LC-MS analysis
indicates complete consumption of the starting material.

o After completion, cool the reaction to room temperature and filter off the inorganic salts.
o Concentrate the filtrate under reduced pressure.

o Purify the crude product by column chromatography on silica gel to afford 1-(4-
cyanobenzyl)-5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole.

e Quantitative Data:
o Yield: 92%][4]

Step 2: Reduction of the Nitro Group

The nitro group on the pyrazole ring is reduced to an amine, which is essential for the
subsequent amide coupling.

o Materials:
o 1-(4-cyanobenzyl)-5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole

o Zinc powder (Zn)
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o Acetic acid (HOAC)
o Ethanol (EtOH)

o Water (H20)

e Procedure:

o Suspend 1-(4-cyanobenzyl)-5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole (1.0 eq) in a
mixture of ethanol and water.

o Add acetic acid to the suspension.
o Add zinc powder portion-wise while monitoring the internal temperature.

o Heat the reaction mixture to 60 °C and stir until the reaction is complete as monitored by
TLC/LC-MS.

o Cool the mixture and filter through a pad of celite to remove excess zinc and other solids.
o Concentrate the filtrate under reduced pressure to remove the ethanol.

o Neutralize the aqueous residue with a saturated solution of sodium bicarbonate and
extract with ethyl acetate.

o Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to
yield 1-(4-cyanobenzyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine.

e Quantitative Data:
o Yield: 92%][4]

Step 3: Synthesis of the Quinoline Dicarboxylic Acid
Intermediate

This step involves the Pfitzinger reaction to construct the quinoline core.

o Materials:
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o [satin
o Pyruvic acid

o Potassium hydroxide (KOH) solution (33% ag.)

e Procedure:

[¢]

Dissolve isatin (1.0 eq) in a 33% aqueous solution of potassium hydroxide.

[¢]

Add pyruvic acid (1.2 eq) to the solution.

Heat the mixture to 40 °C and stir for 12 hours.

[e]

o

Cool the reaction mixture and acidify with concentrated HCI to precipitate the product.

[¢]

Filter the solid, wash with water, and dry to obtain 7-fluoroquinoline-2,4-dicarboxylic acid.
e Quantitative Data:
o Yield: 85%][4]

Step 4: Esterification and Amidation of the Quinoline
Intermediate

The dicarboxylic acid is converted to a mono-amide mono-ester intermediate.

o Materials:

o

7-fluoroquinoline-2,4-dicarboxylic acid

o

Thionyl chloride (SOCI2)

[¢]

Methanol (MeOH)

o

Ammonia in Methanol (7 N)

e Procedure:
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o Reflux a suspension of 7-fluoroquinoline-2,4-dicarboxylic acid (1.0 eq) in thionyl chloride.

o After the reaction is complete, remove the excess thionyl chloride under reduced pressure.
o Add methanol to the residue and reflux to form the dimethyl ester.

o Remove the methanol under reduced pressure.

o Dissolve the crude diester in a 7 N solution of ammonia in methanol and heat to 50 °C in a
sealed vessel.

o Monitor the reaction for the selective formation of the 4-carboxamide.

o Concentrate the reaction mixture and purify the product to obtain methyl 4-carbamoyl-7-
fluoroquinoline-2-carboxylate.

e Quantitative Data:

o Yields: 46% (esterification), 81% (amidation)[4]

Step 5: Saponification of the Ester

The remaining methyl ester is hydrolyzed to the carboxylic acid.
e Materials:

o Methyl 4-carbamoyl-7-fluoroquinoline-2-carboxylate

o Sodium hydroxide (NaOH) (aq)

o Methanol (MeOH)
e Procedure:

o Dissolve the methyl ester (1.0 eq) in methanol and add an aqueous solution of sodium
hydroxide.

o Stir the mixture at room temperature until the saponification is complete.
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o Acidify the reaction mixture with HCI to precipitate the carboxylic acid.

o Filter the solid, wash with water, and dry to yield 4-carbamoyl-7-fluoroquinoline-2-
carboxylic acid.

e Quantitative Data:
o Yield: 84%][4]
Step 6: Final Amide Coupling to Yield BAY-876
The final step is the coupling of the pyrazole amine with the quinoline carboxylic acid.
e Materials:

o 1-(4-cyanobenzyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine

[¢]

4-carbamoyl-7-fluoroquinoline-2-carboxylic acid

[e]

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid
hexafluorophosphate)

[e]

N,N-Diisopropylethylamine (DIPEA)

o

Dimethyl sulfoxide (DMSO)

e Procedure:

[e]

Dissolve 4-carbamoyl-7-fluoroquinoline-2-carboxylic acid (1.0 eq) in DMSO.

[e]

Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes.

(¢]

Add 1-(4-cyanobenzyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine (1.0 eq) to the
reaction mixture.

(¢]

Stir at room temperature until the reaction is complete.

[¢]

Pour the reaction mixture into water to precipitate the product.
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o Filter the solid, wash with water, and purify by recrystallization or column chromatography
to obtain BAY-876.

e Quantitative Data:

o Yield: 46%[4]

Summary of Synthetic Steps and Yields

Reagents and

Step Reaction . Yield (%)
Conditions
4-
] (bromomethyl)benzoni
1 Benzylation )
trile, Cs2C0O3, MeCN,
60 °C
) ) Zn, HOAc, EtOH,
2 Nitro Reduction 92

H20, 60 °C

. ] Isatin, Pyruvic acid,
3 Pfitzinger Reaction 85
33% ag. KOH, 40 °C

1. SOCI2, reflux; 2.
Esterification &
4 MeOH, reflux; 3. 7N 46 & 81

Amidation )
NH3 in MeOH, 50 °C
5 Saponification ag. NaOH, MeOH, RT 84
. i HATU, DIPEA,
6 Amide Coupling 46
DMSO, RT
Visualizations
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Caption: Synthetic workflow for the preparation of BAY-876.

GLUT1 Signaling and Inhibition by BAY-876

GLUT1 is a key membrane protein responsible for the facilitated diffusion of glucose across the
cell membrane. In many cancer cells, a metabolic switch known as the "Warburg effect" occurs,
leading to increased glycolysis even in the presence of oxygen. This necessitates an
upregulation of GLUT1 to sustain the high glucose influx required for rapid cell proliferation.
The expression of GLUT1 is often regulated by the hypoxia-inducible factor 1-alpha (HIF-10a), a
transcription factor stabilized under hypoxic conditions, which are common in the tumor

microenvironment.

BAY-876 directly binds to and inhibits GLUT1, thereby blocking glucose uptake. This leads to a
depletion of intracellular glucose, which in turn inhibits glycolysis and reduces the production of
ATP and essential metabolic intermediates required for cancer cell growth and survival. By
targeting this fundamental metabolic pathway, BAY-876 can induce cancer cell death.
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Caption: Mechanism of GLUT1 inhibition by BAY-876 in cancer cells.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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